4-(3-Tert-butyl-4-methoxyphenyl)butanoic acid
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Overview
Description
4-(3-Tert-butyl-4-methoxyphenyl)butanoic acid is a useful research compound. Its molecular formula is C15H22O3 and its molecular weight is 250.338. The purity is usually 95%.
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Scientific Research Applications
1. Diagnostic and Pharmacokinetic Studies
The tert-butyldimethylsilyl derivatives, related to 4-(3-Tert-butyl-4-methoxyphenyl)butanoic acid, have been utilized in diagnostic and pharmacokinetic studies. These derivatives are instrumental in the quantitative determination of certain metabolites in urine, aiding in the diagnosis and follow-up of patients with functional tumors and other metabolic disorders (Muskiet et al., 1981).
2. Food Contact Materials Safety Evaluation
Research has been conducted on similar compounds, specifically 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, esters with C13-C15 branched and linear alcohols, to assess their safety in food contact materials. The studies concluded that these compounds are safe for consumer use when specific conditions, such as limitations on migration and use with certain foods, are met (Flavourings, 2011).
3. Antioxidant Activity Assessment
The antioxidant properties of similar compounds, like 2,6-di-tert-butyl-4-methoxyphenol (DBHA), have been evaluated. These studies contribute to understanding the antioxidant activities of these compounds in various media, which is crucial for their potential application in pharmaceuticals and food preservation (Barclay et al., 1999).
4. Synthesis of Key Intermediates
The compound and its derivatives are used in the synthesis of key intermediates for various chemical reactions. For example, derivatives of this compound have been used in the stereoselective synthesis of optically active methylene lactone, a crucial intermediate in synthesizing certain lignans (Yamauchi et al., 1999).
5. Precursors for Mushroom and Lichen Pigments
Compounds structurally similar to this compound, like 3-(4-methoxyphenyl)tetronic acid, have been used to synthesize vulpinic acids, pigments found in mushrooms and lichens. This showcases the compound's utility in the efficient and diverse synthesis of natural compounds (Mallinger et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to modulate enzyme activity, alter cellular signaling, and influence gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Tert-butyl-4-methoxyphenyl)butanoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
4-(3-tert-butyl-4-methoxyphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-15(2,3)12-10-11(6-5-7-14(16)17)8-9-13(12)18-4/h8-10H,5-7H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJKQVQADQROMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.